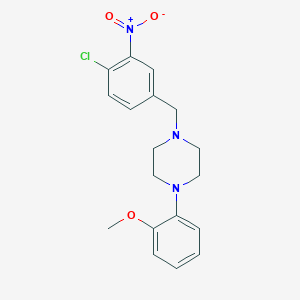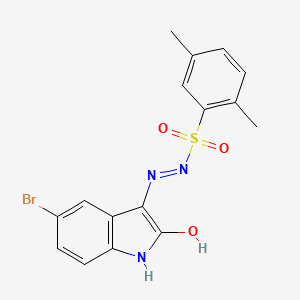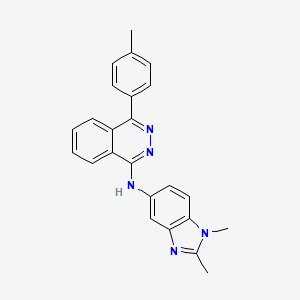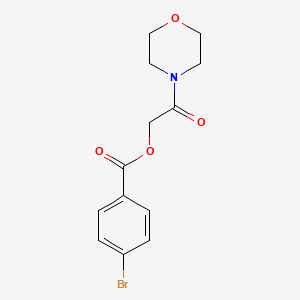![molecular formula C19H31N3O B6112207 N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Boc-PIP and is a piperidine derivative. Boc-PIP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of Boc-PIP involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. Boc-PIP specifically targets the protein kinase CK2, which is overexpressed in cancer cells and is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, Boc-PIP induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-PIP has been found to have various biochemical and physiological effects. In cancer cells, Boc-PIP induces cell cycle arrest and apoptosis by inhibiting CK2. In neurons, Boc-PIP has been found to modulate neurotransmitter release and protect against oxidative stress-induced cell death. Boc-PIP has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Boc-PIP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized and purified. Boc-PIP has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, Boc-PIP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Boc-PIP can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Boc-PIP. One area of research is the development of new drugs based on Boc-PIP. Researchers can use Boc-PIP as a lead compound to design and develop new drugs with improved therapeutic properties. Another area of research is the study of Boc-PIP in combination with other drugs. Boc-PIP has been found to have synergistic effects with other drugs, and researchers can explore these combinations for improved therapeutic outcomes. Additionally, researchers can study the effects of Boc-PIP in various disease models to identify new therapeutic applications.
合成法
The synthesis of Boc-PIP involves the reaction between tert-butyl piperidine-1-carboxylate and 4-isopropyl aniline. The reaction is carried out in the presence of a catalyst, typically palladium on carbon. The product is then purified through recrystallization to obtain pure Boc-PIP.
科学的研究の応用
Boc-PIP has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, Boc-PIP has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, Boc-PIP has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, Boc-PIP has been used as a lead compound to design and develop new drugs with improved therapeutic properties.
特性
IUPAC Name |
N-tert-butyl-3-(4-propan-2-ylanilino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)15-8-10-16(11-9-15)20-17-7-6-12-22(13-17)18(23)21-19(3,4)5/h8-11,14,17,20H,6-7,12-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZJOHKEOBVIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6112135.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6112145.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6112185.png)

![N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6112214.png)
